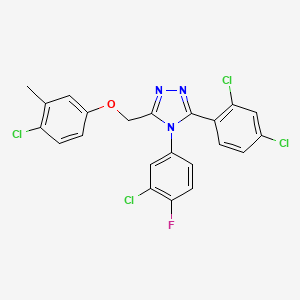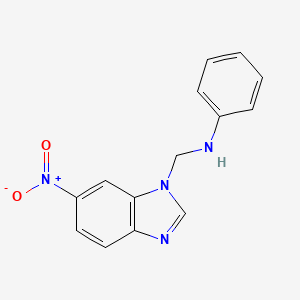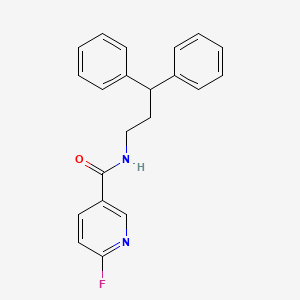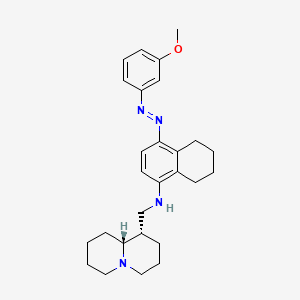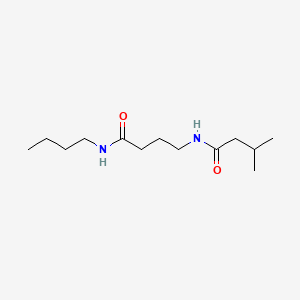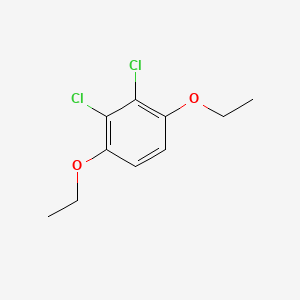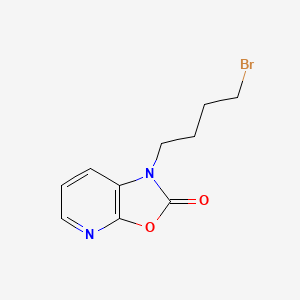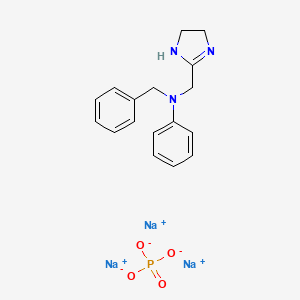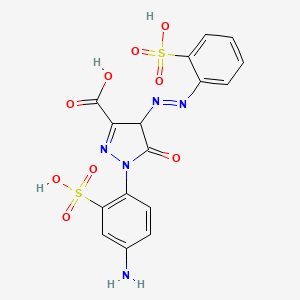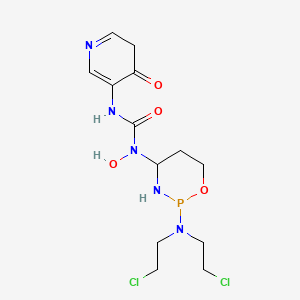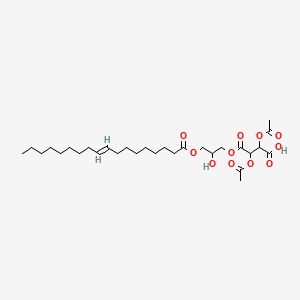
Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its versatility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate typically involves esterification reactions. The process begins with the reaction of butanedioic acid with acetic anhydride to form the bis(acetyloxy) derivative. This intermediate is then reacted with 1,2,3-propanetriol mono-9-octadecenoate under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove impurities and achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler esters or alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Acid or base catalysts are typically employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions vary widely depending on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or simpler esters.
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active compounds that interact with enzymes or receptors, modulating their activity. This compound can also act as a prodrug, releasing active metabolites upon metabolic conversion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecanoate
- Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-hexadecenoate
Uniqueness
Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate is unique due to its specific ester configuration and the presence of the 9-octadecenoate group. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
97211-70-6 |
|---|---|
Molekularformel |
C29H48O11 |
Molekulargewicht |
572.7 g/mol |
IUPAC-Name |
2,3-diacetyloxy-4-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H48O11/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(33)37-20-24(32)21-38-29(36)27(40-23(3)31)26(28(34)35)39-22(2)30/h11-12,24,26-27,32H,4-10,13-21H2,1-3H3,(H,34,35)/b12-11+ |
InChI-Schlüssel |
CAQGFMUPEVINCJ-VAWYXSNFSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)C(C(C(=O)O)OC(=O)C)OC(=O)C)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)C(C(C(=O)O)OC(=O)C)OC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


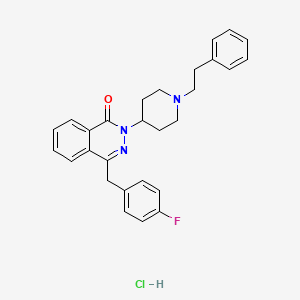
![[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate](/img/structure/B12703165.png)
